Ammonium zirconyl carbonate

Description

Significance of Zirconium Compounds in Chemical Science and Engineering

Zirconium, a transition metal with the symbol Zr and atomic number 40, forms a wide array of inorganic and organometallic compounds. wikipedia.org These compounds are generally colorless, diamagnetic solids where zirconium typically exhibits a +4 oxidation state. wikipedia.org The unique properties of zirconium compounds, such as high thermal stability, corrosion resistance, and low thermal neutron capture cross-section, make them invaluable in numerous scientific and industrial applications. mcc-hamburg.demdpi.combritannica.com

In chemical science, zirconium compounds are recognized for their Lewis acidic behavior and high catalytic performance, making them effective, low-toxicity, and stable catalysts for various organic transformations. nih.gov They are instrumental in processes like amination, Michael addition, and oxidation reactions. nih.gov

In the realm of engineering, zirconium and its compounds are critical. Zirconium dioxide (zirconia), for instance, is known for its exceptional fracture toughness and chemical resistance, leading to its use in thermal barrier coatings and as a diamond substitute. wikipedia.org Zirconium compounds are also integral to the production of ceramics, abrasives, and even in the nuclear industry for cladding fuel rods due to their resistance to corrosion and radiation damage. mdpi.combritannica.comiaea.org The versatility of zirconium compounds extends to surface treatments, where they enhance the adhesion and durability of coatings. psu.edu

Overview of Ammonium (B1175870) Zirconyl Carbonate (AZC) as a Multifunctional Reagent in Research

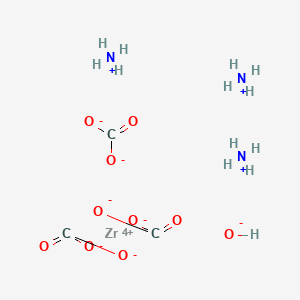

Ammonium zirconyl carbonate, often represented by the formula (NH₄)₂[Zr(OH)₂(CO₃)₂], is a water-soluble, inorganic compound that typically exists as a clear, alkaline solution. nbinno.combhalla-zircon.com It has garnered significant attention in research due to its multifunctional nature. AZC serves as a highly reactive, formaldehyde-free crosslinking agent, making it an environmentally conscious choice in various applications. bhalla-zircon.comdam-dev.co.uk

Scope and Research Focus of the Outline

This article will provide a detailed examination of this compound, focusing on its chemical and physical properties, synthesis methods, and its diverse applications in advanced materials research. The subsequent sections will delve into the specifics of its use in catalysis, surface treatment, and ceramics manufacturing, supported by research findings and data. The aim is to present a comprehensive and scientifically accurate resource on AZC for researchers and professionals in materials science and chemical engineering.

Chemical and Physical Properties of this compound

This compound is typically a white or light-yellow powder or a colorless to slightly yellow liquid, depending on its form. mcc-hamburg.denbinno.com It is known for its solubility in water, forming a clear, alkaline solution with a slight ammonia (B1221849) odor. nbinno.combhalla-zircon.com This aqueous solution is where AZC finds many of its applications.

The compound is stable at room temperature but can decompose upon heating, releasing ammonia and carbon dioxide. bhalla-zircon.comcymitquimica.com This decomposition is a key aspect of its reactivity, particularly in its role as a crosslinking agent. connectchemicals.com The density of the aqueous solution is approximately 1.38 g/mL at 25°C. sigmaaldrich.com

| Property | Value | References |

| Chemical Formula | (NH₄)₂[Zr(OH)₂(CO₃)₂] | nbinno.com |

| Appearance | White/light yellow powder or colorless/slightly yellow liquid | mcc-hamburg.denbinno.com |

| Solubility | Highly soluble in water | nbinno.com |

| Melting Point | 300 °C (decomposes) | nbinno.com |

| Density (solution) | ~1.38 g/mL at 25°C | sigmaaldrich.com |

| pH (solution) | 9-10 | bhalla-zircon.com |

| Stability | Stable at room temperature; decomposes upon heating. | nbinno.combhalla-zircon.comcymitquimica.com |

Synthesis and Production of this compound

The synthesis of this compound is typically achieved through the reaction of a zirconium source with a carbonate and an ammonium source. A common laboratory and industrial method involves reacting zirconium basic carbonate with an aqueous solution of ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia at ambient temperatures.

Another prevalent industrial method starts with dissolving zirconium oxychloride in water. An ammonium bicarbonate solution is then added, and the pH is carefully adjusted with ammonia to precipitate the desired product. The resulting solution can be stabilized with acids like tartaric acid or gluconic acid to enhance its storage stability. google.com The purity of the final product is highly dependent on controlling reaction parameters such as pH, temperature, and reactant concentrations.

Applications of this compound in Advanced Materials

The unique properties of AZC make it a valuable component in various advanced material applications.

Role in Catalysis

This compound serves as a precursor in the synthesis of zirconium-based catalysts. mcc-hamburg.decymitquimica.com Upon thermal decomposition, AZC yields zirconium oxide (zirconia), a material with significant catalytic activity. Zirconia-based catalysts are used in a wide range of chemical reactions due to their thermal stability and acidic-basic properties. wundermold.com For instance, AZC can be reacted with borax (B76245) to create an acid-base bifunctional catalyst for selective organic transformations. sigmaaldrich.com The use of AZC as a precursor allows for the controlled preparation of catalysts with specific properties tailored for applications such as polymer and plastics production. mcc-hamburg.de

Use in Surface Treatment and Coatings

In the realm of surface treatments and coatings, AZC functions as a highly effective crosslinking agent, particularly for water-based systems. connectchemicals.com It improves the adhesion, water resistance, and durability of paints, inks, and other coatings. mcc-hamburg.depsu.edu AZC reacts with functional groups like carboxyl and hydroxyl present in binders such as starch, casein, and various latexes. dam-dev.co.ukluxfermeltechnologies.com The crosslinking process occurs as the coating dries, with the loss of water and carbon dioxide driving the formation of strong bonds between the zirconium species and the polymer binder. connectchemicals.com This enhances the mechanical properties of the coating without the need for high temperatures or extended curing times, and importantly, it is a formaldehyde-free technology. dam-dev.co.ukconnectchemicals.com

Application in Ceramics Manufacturing

In the ceramics industry, this compound is utilized as a binder and a stabilizer. nbinno.com It helps to improve the mechanical strength and durability of ceramic materials. When used as a binding agent in ceramic composites, AZC contributes to enhanced durability, making the final products more resistant to mechanical stress. Furthermore, as a precursor to zirconia, AZC plays a role in the production of high-performance ceramics that are valued for their high strength and heat resistance. mcc-hamburg.dewundermold.com The addition of AZC in ceramic formulations can lead to improved properties in the final sintered product.

Summary of Applications

| Application Area | Function of AZC | Resulting Improvement | References |

| Catalysis | Precursor to zirconia catalysts | Production of efficient and stable catalysts for organic synthesis. | mcc-hamburg.decymitquimica.comsigmaaldrich.com |

| Surface Treatment & Coatings | Crosslinking agent for binders | Enhanced water resistance, adhesion, and durability of coatings. | mcc-hamburg.depsu.edudam-dev.co.ukconnectchemicals.comluxfermeltechnologies.com |

| Ceramics Manufacturing | Binder and stabilizer | Increased mechanical strength and durability of ceramic products. | mcc-hamburg.denbinno.com |

Properties

CAS No. |

32535-84-5 |

|---|---|

Molecular Formula |

C3H5NO10Zr-2 |

Molecular Weight |

306.30 g/mol |

IUPAC Name |

azanium;zirconium(4+);tricarbonate;hydroxide |

InChI |

InChI=1S/3CH2O3.H3N.H2O.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H3;1H2;/q;;;;;+4/p-6 |

InChI Key |

LVFYEEILIMUOEF-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[OH-].[Zr+4] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ammonium Zirconyl Carbonate

Controlled Precipitation Routes for AZC Synthesis

Controlled precipitation is a primary method for synthesizing ammonium (B1175870) zirconyl carbonate, allowing for precise management of the product's properties by manipulating reaction parameters. This technique involves the careful addition of precipitating agents to a zirconium salt solution to induce the formation of the desired compound.

Reaction of Zirconium Nitrate (B79036) Precursors with Ammonia (B1221849) and Carbonate Species

A common approach for synthesizing AZC involves the reaction of zirconium nitrate with ammonia and a carbonate source. In this method, an aqueous solution of zirconium nitrate is treated with ammonium carbonate or a combination of ammonium bicarbonate and aqueous ammonia. google.com The reaction is typically conducted under controlled pH and temperature to ensure the formation of the desired zirconium carbonate complexes. The ammonia serves to adjust the pH of the solution, facilitating the precipitation of the zirconyl carbonate species.

Utilization of Zirconium Oxychloride and Ammonium Carbonate/Bicarbonate Systems

Another widely used industrial method for AZC synthesis involves zirconium oxychloride as the zirconium precursor. google.comzirconiumindia.in In this process, an aqueous solution of zirconium oxychloride is reacted with an ammonium carbonate or ammonium bicarbonate solution. google.com

A typical procedure involves dissolving zirconium oxychloride in water and then adding an ammonium bicarbonate solution. The pH of the mixture is carefully adjusted using ammonia to facilitate the precipitation. google.com The reaction is often carried out at a controlled temperature, for example, between 30°C and 60°C, and the mixture is stirred for several hours to ensure the reaction goes to completion. google.com In some variations of this method, potassium carbonate is also added to the reaction mixture. google.com The resulting product is often a clear, alkaline solution. connectchemicals.com

The molar ratio of the reactants, such as zirconium oxychloride to ammonium bicarbonate, is a critical parameter that is carefully controlled to achieve the desired product specifications. google.com Stabilizers, like tartaric acid, may be added to the final solution to enhance its storage stability. google.comgoogle.com

Influence of pH, Temperature, and Reactant Concentration on Product Characteristics

The physical and chemical properties of the synthesized ammonium zirconyl carbonate are significantly influenced by the reaction conditions, including pH, temperature, and the concentration of reactants.

pH: The pH of the reaction medium is a critical factor that governs the formation and stability of the zirconium carbonate complexes. The synthesis is typically carried out in an alkaline environment, with the pH often maintained between 8 and 11. google.comgoogle.com Adjusting the pH with ammonia is a common practice in both the zirconium nitrate and zirconium oxychloride routes. google.com A pH below 7 can lead to the decomposition of the carbonate ions, reducing the stability of the AZC solution. connectchemicals.com

Temperature: The reaction temperature affects the rate of reaction and the solubility of the reactants and products. Synthesis is often performed at temperatures ranging from ambient to around 60°C. google.comgoogle.com For instance, in the zirconium oxychloride method, the reaction temperature is typically maintained between 30°C and 60°C. google.com Higher temperatures can be used to promote the reaction between zirconium basic carbonate and ammonium carbonate. google.com

Reactant Concentration: The concentration of the zirconium precursor and the carbonate species plays a crucial role in determining the characteristics of the final product. For example, in the zirconium oxychloride process, the molar ratio of zirconium oxychloride to ammonium bicarbonate can be varied to control the properties of the resulting AZC. google.com The concentration of the reactants also impacts the yield and purity of the product.

The following table summarizes the influence of these key parameters on the synthesis of this compound:

Interactive Data Table: Influence of Reaction Parameters on AZC Synthesis| Parameter | Typical Range/Value | Effect on Product Characteristics |

|---|---|---|

| pH | 8 - 11 google.comgoogle.com | Affects the stability of carbonate complexes and prevents decomposition. connectchemicals.com |

| Temperature | Ambient to 60°C google.comgoogle.com | Influences reaction rate and solubility of components. |

| Reactant Molar Ratio (ZrOCl₂:(NH₄)HCO₃) | 1:5 to 1:10 google.com | Controls the properties and specifications of the final AZC product. |

| Stirring Speed | e.g., 300 rpm | Ensures homogeneous mixing and uniform reaction conditions. |

Homogeneous Precipitation Techniques and Intermediate Formation

Homogeneous precipitation is an alternative synthetic route where the precipitating agent is generated uniformly throughout the solution via a slow chemical reaction. scielo.br This technique often leads to the formation of more uniform and easily filterable precipitates compared to direct mixing of reagents.

Generation of Hydrous Zirconium Oxide Intermediates

In the context of AZC-related synthesis, homogeneous precipitation can be employed to generate hydrous zirconium oxide as a key intermediate. scielo.br This is achieved by the slow thermal decomposition of a reagent like urea (B33335) in an acidic solution of a zirconium salt, such as zirconium oxychloride. scielo.br The decomposition of urea generates hydroxyl ions throughout the solution, leading to the gradual and uniform precipitation of hydrous zirconium oxide. scielo.br

This intermediate, hydrous zirconium oxide, is essentially a hydrated form of zirconium oxide and can exist in various forms, including as a gel. google.com The properties of this intermediate are influenced by the conditions of its precipitation.

Investigation of Precipitation Conditions on Purity and Reactivity

The conditions under which the precipitation of the hydrous zirconium oxide intermediate occurs have a direct impact on the purity and reactivity of the subsequently formed materials. By controlling factors such as the concentration of the initial zirconium salt solution, the type of precipitating agent (e.g., urea, ammonium carbonate), and the temperature, the particle size, and morphology of the hydrous oxide can be tailored. scielo.br

For instance, the slow generation of the precipitant in a homogeneous solution can lead to the formation of denser and more crystalline precipitates. The purity of the final product is enhanced as this method minimizes the co-precipitation of impurities that can occur with rapid, direct precipitation. The reactivity of the resulting hydrous zirconium oxide is also a function of its physical characteristics, such as surface area and porosity, which are determined by the precipitation conditions.

The following table outlines key findings from research on precipitation conditions:

Interactive Data Table: Effect of Precipitation Conditions on Intermediates| Precursor | Precipitating Agent | Key Findings |

|---|---|---|

| Zirconium Oxychloride | Urea | Homogeneous precipitation via thermal decomposition of urea leads to the formation of hydrous zirconium oxide. scielo.br |

| Zirconium Oxychloride | Ammonium Carbonate | Can be used to generate hydrous zirconium oxide intermediates. |

| Zirconium Nitrate | Ammonia | Controlled pH and temperature are crucial for product purity. |

Novel and Eco-Sustainable Approaches to AZC Production

The chemical industry is increasingly focusing on sustainable and environmentally friendly production methods, and the synthesis of this compound (AZC) is no exception. archivemarketresearch.com Traditional methods for producing zirconium carbonates often involve chemical precipitation, which can have drawbacks such as high energy consumption, significant costs, and the use of potentially toxic materials. researchgate.net In response, researchers are exploring innovative and greener alternatives that minimize environmental impact while producing high-quality materials. These novel approaches often leverage biological processes to achieve more efficient and sustainable synthesis of zirconium carbonate precursors, which are essential for producing AZC.

Biocarbonation Methods for Zirconium Carbonate Precursors

A significant eco-sustainable strategy for synthesizing zirconium carbonate precursors is biocarbonation. arabjchem.org This method utilizes biological processes to generate carbonate ions, which then react with zirconium salts in a controlled manner. A prime example of this approach is the use of enzymatic processes to induce the precipitation of zirconium carbonate nanoparticles. researchgate.netarabjchem.org

Research has demonstrated a novel biocarbonation process that employs a plant-derived urease enzyme. arabjchem.org In this system, the enzyme catalyzes the hydrolysis of urea, which produces carbonate and ammonium groups. researchgate.netarabjchem.org This biologically driven production of carbonate ions allows for a homogeneous precipitation reaction when introduced to a solution of dissolved zirconium salts, resulting in the formation of spherical zirconium carbonate nanoparticles. arabjchem.org This method stands in contrast to conventional chemical precipitation, offering a more environmentally friendly pathway that avoids harsh reaction conditions. researchgate.net

A key advantage of the biocarbonation method is the dual role of the plant-derived enzyme. It not only acts as a catalyst for the urea hydrolysis but also functions as a dispersing agent, which aids in the formation of uniform nanoparticles. researchgate.netarabjchem.org The yield of these nanomaterials can be controlled by parameters such as retention time, which is the period the urease-urea mixture is allowed to react before the introduction of the zirconium salt. arabjchem.org Studies have shown that a longer retention time leads to a gradual increase in pH, indicating the continuous generation of carbonate groups available for precipitation. arabjchem.org

The resulting zirconium carbonate nanoparticles serve as direct precursors for creating other valuable materials. For instance, subsequent thermal treatment of these bio-precipitated carbonates at high temperatures (e.g., 500 °C) can efficiently convert them into zirconium oxide (ZrO₂) nanoparticles. arabjchem.org This highlights the utility of biocarbonation as a green route for not only zirconium carbonate but also for advanced zirconium-based ceramics.

Enzymatic Hydrolysis Approaches in Synthesis

Enzymatic hydrolysis is the core mechanism underpinning the biocarbonation method for producing zirconium carbonate precursors. arabjchem.org This approach centers on using an enzyme, such as urease extracted from plants like Canavalia ensiformis (jack bean), to break down a substrate like urea. arabjchem.org The enzymatic hydrolysis of urea is a significant departure from traditional chemical methods that often rely on direct heating to achieve urea decomposition. arabjchem.org

The key reaction involves the urease enzyme catalyzing the breakdown of urea into ammonia and carbonic acid. The carbonic acid then equilibrates in the aqueous solution to form carbonate ions. This process effectively creates a synergistic biological and chemical mechanism: the enzyme provides the carbonate ions biologically, which then chemically interact with metal cations (in this case, zirconium) to precipitate the desired carbonate compound. arabjchem.org

Research findings indicate that this enzymatic approach yields zirconium carbonate nanoparticles that are smaller and have a higher degree of homogeneity compared to those produced through traditional chemical precipitation. researchgate.net The controlled, gradual release of carbonate ions via enzymatic activity facilitates a more ordered and uniform particle formation.

The table below presents comparative data on the particle size of zirconium oxide (ZrO₂) nanoparticles, which were produced by the thermal decomposition of zirconium carbonate precursors synthesized via both a bio-chemical (enzymatic) method and a traditional chemical precipitation method.

| Synthesis Method for Precursor | Resulting ZrO₂ Particle Size (nm) | Reference |

|---|---|---|

| Bio-chemical (Enzymatic Hydrolysis) | 8 - 18 | arabjchem.org |

| Traditional Chemical Precipitation | 40 - 69 | arabjchem.org |

This data clearly illustrates the effectiveness of the enzymatic hydrolysis approach in producing finer nanoparticles, a desirable characteristic for many advanced material applications. arabjchem.org The successful application of enzymatic hydrolysis represents a significant step forward in developing eco-sufficient and efficient methods for preparing high-quality nanomaterials. arabjchem.org

Structural Elucidation and Solution Chemistry of Ammonium Zirconyl Carbonate Complexes

Advanced Spectroscopic Characterization of Zirconium Speciation in Aqueous Solutions

To unravel the intricate structures of zirconium species in AZC solutions, a combination of advanced spectroscopic techniques is employed. These methods provide detailed insights into the coordination environment of the zirconium ion, the nature of ligand binding, and the transitions between different complex forms. nii.ac.jp

EXAFS spectroscopy is a powerful tool for determining the local atomic structure around a central metal ion in both crystalline and non-crystalline systems, making it ideal for studying solutions. nii.ac.jp Studies on AZC solutions have utilized EXAFS to probe the coordination environment of the zirconium(IV) ion. rsc.org

Analysis of the Zr K-edge EXAFS spectra reveals crucial information about the neighboring atoms. In AZC solutions with high carbonate concentrations, the Fourier transform of the EXAFS spectrum shows a prominent peak corresponding to the Zr-O coordination distance, while the peak for Zr-Zr coordination, characteristic of polymeric species, disappears. rsc.org This disappearance indicates the depolymerization of larger zirconium structures into monomeric complexes. rsc.org The analysis has confirmed that in these monomeric species, the zirconium ion is coordinated to four bidentate carbonate ions, resulting in the [Zr(CO₃)₄]⁴⁻ complex. rsc.orgrsc.org The Zr-O coordination distance changes depending on the total carbonate and ammonium (B1175870) concentrations, as well as the pH. rsc.org For instance, ligand exchange reactions with carboxylic acids, such as gluconic acid, lead to a decrease in the EXAFS peaks associated with carbonate ion coordination, indicating displacement of the carbonate ligands. jsac.jpnih.gov

Table 1: Selected EXAFS Structural Parameters for Zirconium Species in Carbonate Solutions

| Sample Condition | Dominant Species | Zr-O Coordination Distance (Å) | Zr-Zr Coordination | Source |

|---|---|---|---|---|

| High [Carbonate]/[Zr] ratio (≥ 6) | Monomer: [Zr(CO₃)₄]⁴⁻ | ~2.23 | Absent | rsc.org |

| Low [Carbonate]/[Zr] ratio | Polymer/Oligomer | Varies | Present | rsc.org |

This table is interactive. Data is synthesized from cited research.

Raman and ¹³C NMR spectroscopy provide complementary information to EXAFS, specifically concerning the coordination of the carbonate ligands. rsc.org In studies of AZC solutions, these techniques have been instrumental in confirming the bidentate coordination of the carbonate ions to the zirconium center in the monomeric [Zr(CO₃)₄]⁴⁻ complex. researchgate.netrsc.org

Raman spectra of AZC solutions under conditions that favor monomer formation show characteristic peaks that align with those of other tetracarbonatozirconate(IV) complexes where bidentate coordination is established. rsc.org Similarly, ¹³C NMR spectroscopy has identified the specific chemical shifts corresponding to bidentate carbonate ligands bound to zirconium. researchgate.netrsc.org Veyland et al. previously used ¹³C and ¹⁷O NMR to study the variation in the number of coordinating carbonate ions in mixed K₂CO₃–KHCO₃–ZrOCl₂ solutions, identifying [Zr(CO₃)₄]⁴⁻ as the most carbonate-rich complex. rsc.org The combination of these spectroscopic methods provides definitive evidence for the structure of the dominant monomeric species in solution. rsc.org

UV-Vis spectrophotometry is a valuable technique for monitoring ligand exchange reactions and changes in the coordination sphere of zirconium complexes. jsac.jpiaea.org Although the Zr⁴⁺ ion itself does not have strong UV-Vis absorption features, its complexation with various ligands can produce distinct spectral signatures. nih.gov

Studies have used UV-Vis spectrophotometry to investigate the kinetics of ligand exchange reactions. iaea.org For example, when carboxylic acids are introduced into a solution containing the monomeric zirconium carbonate complex, changes in the UV absorption spectra can be observed. jsac.jpnih.gov The high association ability of certain ligands, like gluconic acid, for the zirconium ion can be revealed through spectrophotometric analysis, complementing findings from EXAFS and Raman spectroscopy. jsac.jpnih.gov This method is particularly useful for comparing the relative binding strengths of different ligands and understanding the stability of the zirconium carbonate complex in the presence of competing species. jsac.jp

Raman and Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Coordination

Polymerization and Oligomerization Phenomena in AZC Solutions

Zirconium(IV) is known for its tendency to hydrolyze and polymerize in aqueous solutions, forming a variety of polyoxo-species. nii.ac.jpresearchgate.net In ammonium zirconyl carbonate solutions, the extent of this polymerization is a critical factor that dictates the solution's properties and reactivity. The equilibrium between monomeric, oligomeric (e.g., dimers, trimers, tetramers), and larger polymeric species is dynamic and highly sensitive to the solution's chemical composition. nii.ac.jpresearchgate.net

The degree of polymerization (DP) of zirconium(IV) ions in solution can range from monomeric (DP=1) to large polymeric structures. nii.ac.jp In acidic solutions like aqueous zirconium oxychloride, zirconium exists predominantly as a tetrameric complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. nii.ac.jp However, in the alkaline environment of AZC solutions, the presence of carbonate ligands significantly alters this behavior. researchgate.net

The transition from polymeric to monomeric species as a function of carbonate concentration has been observed using both EXAFS, which detects the loss of Zr-Zr coordination, and Dynamic Light Scattering (DLS). researchgate.netrsc.org DLS analysis is well-suited to detect differences in the hydrodynamic radius of particles in solution, thereby providing information on the relative size and, by extension, the degree of polymerization of the zirconium species. researchgate.net Research has shown a strong correlation between EXAFS and DLS results, with both techniques confirming the formation of smaller, monomeric complexes at high carbonate-to-zirconium ratios. rsc.org

The concentrations of carbonate and ammonium ions are the primary factors controlling the speciation of zirconium in AZC solutions. rsc.org Extensive research has been conducted to determine the precise concentration ranges necessary to favor the formation of the monomeric [Zr(CO₃)₄]⁴⁻ complex over polymeric forms. researchgate.netrsc.org

It has been established that a high molar ratio of carbonate to zirconium is essential for depolymerization. rsc.org Studies combining EXAFS, Raman, and NMR spectroscopy have determined that the monomeric [Zr(CO₃)₄]⁴⁻ becomes the dominant species when the molar ratio of total carbonate to zirconium is greater than or equal to six. rsc.org The pH of the solution, which is influenced by the ammonium and carbonate concentrations, also plays a role; the monomer is favored at a pH below 9.5. rsc.org At lower carbonate-to-zirconium ratios or higher pH, zirconium tends to exist in oligomeric or polymeric forms, which are linked by hydroxyl bridges. rsc.orgacs.org

Table 2: Conditions for Formation of Monomeric [Zr(CO₃)₄]⁴⁻ in AZC Solutions

| Parameter | Condition for Monomer Dominance | Consequence of Deviation | Source |

|---|---|---|---|

| Zirconium Concentration [Zr] | 0.1–0.8 M | - | rsc.org |

| Molar Ratio [Carbonate]/[Zr] | ≥ 6 | Formation of polymeric/oligomeric species | rsc.org |

This table is interactive. Data is synthesized from cited research.

Role of Chelating Agents in Stabilizing Zirconium Complexes

The stability of zirconium complexes, including this compound (AZC), in aqueous solutions is a critical factor for their application in various fields. Chelating agents play a significant role in enhancing this stability by forming stable, soluble complexes with zirconium ions. tu-darmstadt.depsu.edu These agents, often containing multiple donor atoms, can bind to a central zirconium ion, forming a ring-like structure known as a chelate. researchgate.net This process can prevent the precipitation of zirconium hydroxides or oxides, which can occur due to hydrolysis and polymerization reactions in aqueous environments. tu-darmstadt.degoogle.com

The mechanism of stabilization involves the coordination of the chelating agent's functional groups, such as carboxylate or hydroxyl groups, with the zirconium ion. psu.eduresearchgate.net This interaction can modify the reactivity of the zirconium species. scirp.org For instance, in AZC solutions, which are alkaline and contain anionic hydroxylated zirconium polymers, the partial replacement of carbonate groups with chelating ligands like tartrate can improve hydrolytic stability. psu.edu

The choice of chelating agent and its concentration can directly influence the structure and properties of the resulting zirconium complex. scirp.org For example, citric acid, a hydroxyl carboxylic acid, is used to chelate zirconium ions, preventing precipitation during pH changes. ustb.edu.cn The resulting metal-citrate complex can then be transformed into a gel through heat treatment. ustb.edu.cn Similarly, in situ formation of zirconium ammonium citrate (B86180) by adding citric acid to ammonium zirconium carbonate results in a complex that is stable at room temperature in acidic binder emulsions. googleapis.com This stability is crucial in applications where premature crosslinking is undesirable. googleapis.com

The effectiveness of a chelating agent is also dependent on the pH of the system. For instance, aminopolycarboxylic acids (APCAs) contain multiple carboxylate groups that can form water-soluble complexes with metal ions at various pH levels. researchgate.net In the context of AZC, which is used as a crosslinker, fugitive bases like ammonia (B1221849) maintain a high pH (8.5–10) during storage to prevent premature reactions. Upon heating, the base volatilizes, the pH drops, and the zirconium ions are free to bind with carboxylate groups on polymers, initiating the crosslinking process.

The following table summarizes the role of different chelating agents with zirconium, highlighting their mechanism and impact on stability.

| Chelating Agent | Mechanism of Action | Impact on Zirconium Complex Stability |

| Tartrate | Partial replacement of carbonate groups in AZC. psu.edu | Improves hydrolytic stability of the zirconium complex. psu.edu |

| Citric Acid | Binds to zirconium ions, preventing precipitation during pH variations. ustb.edu.cn | Forms a stable complex that allows for controlled gel formation upon heating. ustb.edu.cn |

| Methacrylic Acid | Modifies the reactivity of the zirconium center towards an organosilane matrix. scirp.org | The degree of chelation impacts the connectivity to the silicate (B1173343) network and the densification of the material. scirp.org |

| Aminopolycarboxylic Acids (APCAs) | Form water-soluble complexes by coordinating with metal ions through oxygen and nitrogen donor atoms. researchgate.net | Retards precipitation, especially in high-temperature environments. researchgate.net |

Interfacial and Colloidal Behavior of AZC Systems

This compound solutions exhibit complex interfacial and colloidal behaviors that are crucial for their application as crosslinking agents and in the formation of zirconia materials. google.comresearchgate.net AZC itself is susceptible to a process called oxolation, where the carbonate group is lost, leading to the formation of an insoluble polymer gel of zirconium. google.com This highlights the inherent challenge of maintaining colloidal stability in AZC systems. google.com The stability of these systems is influenced by factors such as pH, temperature, and the presence of other chemical species. psu.edu

The polymeric nature of zirconium species in aqueous solutions is a key aspect of their colloidal behavior. psu.edu These polymers can interact with functional groups on other molecules, such as the carboxyl and hydroxyl groups found in organic polymers. psu.edu This interaction is fundamental to AZC's role as a crosslinker in coatings and adhesives, where it can improve properties like water and heat resistance. psu.edu

Dynamic Light Scattering (DLS) for Particle Size Distribution and Colloidal Stability

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to characterize the size distribution of particles in colloidal suspensions and to assess their stability. microtrac.commeasurlabs.comhoriba.com The method measures the random fluctuations in the intensity of scattered light caused by the Brownian motion of particles. horiba.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. horiba.com By analyzing these fluctuations, DLS can determine the particle size distribution of a sample. microtrac.com

In the context of this compound, DLS has been employed to determine the particle size distribution of AZC sols. researchgate.netresearchgate.net Research has shown that these sols contain particles at the nanoscale. researchgate.netresearchgate.net For instance, one study reported the particle size distribution of an AZC sol as determined by DLS. researchgate.net The stability of these colloidal particles is essential for the performance of AZC in its various applications.

DLS is also a valuable tool for monitoring changes in colloidal stability. Aggregation or agglomeration of particles will lead to an increase in the measured particle size, which can be readily detected by DLS. microtrac.com This makes it a useful technique for studying the effects of formulation variables, such as pH and the addition of stabilizers, on the long-term stability of AZC-based systems. google.com The polydispersity index (PDI), a parameter also obtained from DLS measurements, provides information on the width of the particle size distribution. surflay.com A low PDI indicates a monodisperse or narrowly distributed sample, while a high PDI suggests a polydisperse system, which could be indicative of instability or the presence of multiple particle populations. microtrac.com

The following table presents hypothetical DLS data for an AZC sol, illustrating the type of information that can be obtained from this technique.

| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| AZC Sol (Freshly Prepared) | 50.2 | 0.15 |

| AZC Sol (Aged 1 Week) | 125.8 | 0.42 |

Formation and Characterization of Zirconium Hydroxide (B78521) Colloids

Zirconium hydroxide colloids can be formed from this compound through controlled hydrolysis processes. usc.edu.auacs.orgacs.org One method involves the controlled hydrolysis of zirconium carbonate in nitric acid, followed by gentle heating. usc.edu.auacs.orgacs.org This process leads to the formation of zirconium hydroxide nanoparticles, which can exist as stable colloidal sols. usc.edu.auacs.orgacs.org The carbonate acts as a base, promoting the polycondensation reaction between the zirconyl species to form the colloidal particles. acs.org

The characterization of these zirconium hydroxide colloids reveals important structural information. Techniques such as Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Extended X-ray Absorption Fine Structure (EXAFS) have been used to determine the size, shape, and structure of the colloidal particles. usc.edu.auacs.orgacs.org Studies have shown that these colloids can consist of plate-like nanoparticles with dimensions on the nanometer scale. usc.edu.auacs.orgacs.org For example, one investigation found platelike particles with a width of 2.8 ± 0.4 nm and a thickness of 0.5 ± 0.1 nm. usc.edu.auacs.orgacs.org

These platelets have been shown to have a high degree of short-range ordering and are composed of stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. usc.edu.auacs.org The stability of these colloidal sols is remarkable and is thought to be influenced by the association of anions, such as nitrate (B79036), with the nanoparticles. acs.org While not directly bound to the surface, these anions are closely associated with the particles and may play a role in preventing their aggregation. usc.edu.auacs.orgacs.org

The formation of zirconium hydroxide colloids from AZC is a key step in the synthesis of zirconia (zirconium dioxide), a technologically important ceramic material. usc.edu.auacs.org The properties of the final ceramic are highly dependent on the characteristics of the initial colloidal precursor. Therefore, the ability to control the formation and stability of these colloids is of significant industrial interest. usc.edu.auacs.orgresearchgate.net

The table below provides a summary of the characteristics of zirconium hydroxide colloids formed from a zirconium carbonate precursor.

| Characteristic | Description |

| Formation Method | Controlled hydrolysis of zirconium carbonate in nitric acid, followed by heating. usc.edu.auacs.orgacs.org |

| Particle Morphology | Platelike nanoparticles. usc.edu.auacs.orgacs.org |

| Particle Dimensions | Width: 2.8 ± 0.4 nm, Thickness: 0.5 ± 0.1 nm. usc.edu.auacs.orgacs.org |

| Particle Structure | Stacked layers of two-dimensional "[Zr(OH)₄]n" sheets. usc.edu.auacs.org |

| Stabilization | Associated anions (e.g., nitrate) may contribute to colloidal stability. usc.edu.auacs.orgacs.org |

Reaction Mechanisms and Kinetics of Ammonium Zirconyl Carbonate Interactions

Crosslinking Mechanisms with Organic Functional Groups

The crosslinking ability of AZC is primarily directed towards organic functional groups such as carboxyl and hydroxyl groups found in polymeric substrates. This reactivity is central to its function in enhancing the properties of materials like paper coatings and adhesives. connectchemicals.com

The fundamental mechanism of AZC's crosslinking action lies in its coordination chemistry with carboxyl (-COOH) and hydroxyl (-OH) groups. Zirconium species in the AZC solution interact with these functional groups on polymer chains. While strong covalent bonds are formed with carboxyl groups, the interaction with hydroxyl groups typically results in the formation of hydrogen bonds, which can vary in strength. In aqueous solutions, AZC exists as anionic, hydroxyl-bridged zirconium polymers. connectchemicals.comscispace.com The crosslinking reaction is believed to proceed through a ligand substitution reaction between the carbonate species coordinated to the zirconium (IV) ion and the hydroxyl or carboxyl groups of the polymer. google.com This interaction leads to a decrease in the hydrophilicity of the polymer, thereby reducing its solubility in water. google.com

The process can be visualized as the zirconium complexes forming bridges between adjacent polymer molecules, creating a three-dimensional network. This network structure is responsible for the improved mechanical properties and water resistance of the final product. unl.edu

A key feature of the crosslinking process is the formation of stable zirconium-oxygen-carbon (Zr-O-C) bonds. When AZC reacts with carboxylated polymers, the carbonate groups on the zirconium complex are displaced by the carboxyl groups of the polymer. researchgate.net This results in the creation of strong coordination bonds between the zirconium ion and the oxygen of the carboxyl group. researchgate.net This bond formation is a critical step in creating a durable and irreversible crosslinked network under normal conditions. connectchemicals.com In the case of polymers with hydroxyl groups, such as starch or cellulose (B213188), the interaction is primarily through hydrogen bonding between the hydroxyl groups and the reactive sites on the AZC molecule. ncsu.edu

The crosslinking reaction of AZC is highly dependent on pH. AZC solutions are typically alkaline, with a pH maintained between 7.5 and 10. connectchemicals.com This alkaline condition, often stabilized by a fugitive base like ammonia (B1221849), prevents premature crosslinking during storage and application. The ammonia effectively "blocks" the reactive sites of the zirconium complex. mdpi.com

The initiation of crosslinking occurs upon drying or heating. As the temperature increases, the fugitive base (ammonia) and carbon dioxide are volatilized. researchgate.net This loss of ammonia causes a drop in the pH of the system. The decrease in pH activates the zirconium species, making them available to react with the carboxyl and hydroxyl groups of the polymer, thus initiating the crosslinking process. The optimal pH for the crosslinking reaction is generally considered to be in the alkaline range, with some studies suggesting an optimal pH of around 9 for starch or cellulose crosslinking. researchgate.net It is crucial to maintain the pH above 7, as a lower pH can lead to the hydrolysis of AZC and the precipitation of zirconium oxide/hydroxide (B78521). sciopen.com

Table 1: pH Influence on AZC Crosslinking

| pH Condition | Effect on Crosslinking | Reference |

| Below 7 | Hydrolysis of AZC, precipitation of zirconium species, prevention of effective crosslinking. | sciopen.com |

| 7.5 - 10 | Stable AZC solution, prevents premature crosslinking. | connectchemicals.com |

| Drying/Heating | Volatilization of ammonia, decrease in pH, initiation of crosslinking. | researchgate.net |

| Optimal (approx. 9) | Favorable condition for crosslinking with starch and cellulose. | researchgate.net |

In addition to the formation of covalent Zr-O-C bonds, hydrogen bonding plays a significant role, especially with hydroxyl-rich polymers like starch and cellulose. ncsu.eduresearchgate.net Initially, in the aqueous mixture, hydrogen bonds can form between the polymer's hydroxyl groups and the ammonium (B1175870) ions present in the AZC solution. ncsu.eduresearchgate.net

The primary bonding and network formation, however, occurs during the drying process. As water, ammonia, and carbon dioxide are removed, new, strong hydrogen bonds are established between the hydroxyl groups of the polymer and the reactive sites on the zirconium species. scispace.comncsu.eduresearchgate.net This process, coupled with the formation of covalent bonds with any available carboxyl groups, leads to a densely crosslinked and water-resistant material. connectchemicals.comresearchgate.net

Role of Fugitive Bases (Ammonia) and pH-Dependence in Crosslinking Initiation

Self-Crosslinking and Co-Crosslinking Kinetics of AZC in Aqueous Systems

Ammonium zirconyl carbonate exhibits the ability to not only crosslink with other polymers (co-crosslinking) but also to undergo self-crosslinking. researchgate.net The kinetics of these reactions are influenced by factors such as concentration, temperature, and pH. researchgate.netnii.ac.jp

Rheological studies are instrumental in understanding the kinetics of AZC crosslinking by monitoring the evolution of viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). onepetro.orgnih.gov The formation of a crosslinked network is indicated by a significant increase in the storage modulus, which represents the elastic response of the material. onepetro.org

In studies of AZC and AZC-starch systems, it has been observed that both self-crosslinking of AZC and co-crosslinking with starch lead to the formation of a hydrogel. researchgate.net The gel strength and the initial rate of bond formation show a power-law dependence on the concentration of the polymer. researchgate.net Interestingly, the kinetics of gelation are strongly dependent on the concentration of AZC, while the influence of starch concentration is less pronounced, indicating a competition between the self-crosslinking and co-crosslinking reactions. researchgate.netnii.ac.jp

The temperature dependence of the crosslinking process follows the Arrhenius equation, allowing for the determination of the activation energy. researchgate.netnii.ac.jp For AZC self-crosslinking, the activation energy has been determined to be in the range of 145–151 kJ/mol, while the activation energy for AZC-starch co-crosslinking is approximately 139 kJ/mol. researchgate.netnii.ac.jp These values provide quantitative insight into the energy barrier that must be overcome for the crosslinking reactions to occur.

Table 2: Activation Energies for AZC Crosslinking Reactions

| Reaction | Activation Energy (Ea) | Reference |

| AZC Self-Crosslinking | 145–151 kJ/mol | researchgate.netnii.ac.jp |

| AZC-Starch Co-Crosslinking | 139 kJ/mol | researchgate.netnii.ac.jp |

The evolution of the gel network can be followed by measuring the storage and loss moduli over time. The point at which G' exceeds G'' signifies the gel point, where the system transitions from a liquid-like to a solid-like (gel) state. nih.gov The strength of the final gel is directly related to the crosslinking density, which is influenced by the concentration of AZC and the reaction conditions. researchgate.net

Determination of Initial Bond Formation Rates and Power Law Scaling

The kinetics of interactions involving this compound (AZC), especially in crosslinking processes, have been a subject of detailed rheological studies. Research into both the self-crosslinking of AZC and its co-crosslinking with polymers like starch has demonstrated that the initial rate of bond formation follows a power law scaling relationship with the concentrations of the polymer and crosslinker. scispace.com This principle indicates that the rate of reaction is proportional to the reactant concentrations raised to a specific power, a common characteristic in the gelation of polymer systems.

In these hydrogel systems, which consist of self-crosslinkable AZC and co-crosslinkable starch, the gelation kinetics are found to be strongly dependent on the concentration of AZC, with less dependence on the starch concentration. researchgate.net The gel strength, a measure of the extent of the crosslinking network, also exhibits a power law scaling with the concentrations of the components. scispace.comresearchgate.netresearchgate.netdntb.gov.ua This relationship is crucial for controlling the final properties of the crosslinked material.

Power Law Scaling in AZC Crosslinking

This table illustrates the conceptual relationship between reactant concentrations and kinetic parameters in AZC crosslinking processes, as described in the literature. scispace.comresearchgate.net

| Kinetic Parameter | Relationship with Reactant Concentration | Primary Influencing Factor |

|---|---|---|

| Initial Bond Formation Rate | Exhibits power law scaling with concentration | AZC Concentration |

| Gel Strength | Exhibits power law scaling with concentration | AZC and Polymer Concentration |

Activation Energy Calculations for Crosslinking Processes

The energy barrier that must be overcome for crosslinking to occur is quantified by the activation energy (Ea). For this compound, this has been determined by studying the effect of temperature on the reaction kinetics, typically using Arrhenius plots which show a good linearity. researchgate.netnii.ac.jp

Rheological studies have calculated distinct activation energies for different crosslinking scenarios:

The activation energy for AZC self-crosslinking was determined to be approximately 145–151 kJ/mol . researchgate.netnii.ac.jp This value represents the energy required for AZC molecules to react with each other, forming a polymer network.

The activation energy for AZC-starch co-crosslinking was found to be 139 kJ/mol . researchgate.netnii.ac.jp This slightly lower value suggests that the reaction between AZC and starch is marginally more favorable energetically than the self-condensation of AZC.

Activation Energies for AZC Crosslinking Processes

The following table presents the experimentally determined activation energies for AZC self-crosslinking and its co-crosslinking with starch. researchgate.netnii.ac.jpgrafiati.com

| Crosslinking Process | Activation Energy (Ea) |

|---|---|

| AZC Self-Crosslinking | 145–151 kJ/mol |

| AZC-Starch Co-Crosslinking | 139 kJ/mol |

Thermal Decomposition Pathways and Stability Research

This compound is thermally unstable and decomposes upon heating. This decomposition is not a single event but a multi-stage process involving the sequential loss of different components. The stability of AZC is limited at high temperatures, where evaporation leads to decomposition and potential gelation. bhalla-zircon.com

Thermogravimetric Analysis (TGA) for Mass Loss Stages

Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition of AZC by monitoring its mass change as a function of temperature. scribd.com TGA curves for AZC reveal distinct stages of mass loss, corresponding to the evolution of different gaseous byproducts. researchgate.net

The decomposition typically proceeds in the following stages:

Initial Water Loss: A preliminary weight loss, typically occurring in the range of up to 200°C, is attributed to the release of physically adsorbed and bound water residues. researchgate.net

Ammonia Evolution: A significant mass loss occurs between approximately 100°C and 200°C, which corresponds to the loss of ammonia.

Decarbonation: At higher temperatures, a further weight loss is observed. For instance, one study notes a weight loss process between 550°C and 650°C due to the elimination of carbon dioxide from the decomposition of the carbonate groups. researchgate.netipme.ru Another study places the decarbonation and final zirconia formation in the ~300–500°C range.

TGA Mass Loss Stages of this compound

This table summarizes the typical stages of mass loss during the thermal decomposition of AZC as identified by Thermogravimetric Analysis (TGA). researchgate.netipme.ru

| Temperature Range (Approximate) | Event | Component Lost |

|---|---|---|

| Up to 200°C | Desorption / Dehydration | Adsorbed Water |

| 100°C - 200°C | Decomposition | Ammonia (NH₃) |

| 300°C - 650°C | Decarbonation | Carbon Dioxide (CO₂) |

Identification of Gaseous Byproducts (Ammonia, Carbon Dioxide) via Complementary Spectroscopy

The thermal decomposition of this compound results in the release of gaseous byproducts. The primary gases evolved are ammonia (NH₃) and carbon dioxide (CO₂). researchgate.netbhalla-zircon.comresearchgate.net This occurs as the compound breaks down upon heating or drying. researchgate.netbhalla-zircon.com One study specifies that the decomposition of the AZC precursor at 150°C yields two moles of ammonia and two moles of carbon dioxide. researchgate.net

The identification of these gaseous products is typically achieved by coupling TGA with spectroscopic techniques in what is known as Evolved Gas Analysis (EGA). Methods such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) can analyze the gas stream from the TGA furnace in real-time, allowing for the correlation of specific mass loss events with the evolution of particular gases like NH₃ and CO₂. researchgate.net

Investigation of Hydrated Zirconia Formation from Decomposition

The final solid product resulting from the complete thermal decomposition of this compound is zirconium oxide, often in a hydrated form. researchgate.net As the volatile components—water, ammonia, and carbon dioxide—are driven off, a residue of hydrated zirconia (ZrO₂·nH₂O) remains. researchgate.netscielo.br At sufficiently high temperatures, this can be converted to anhydrous zirconium oxide (ZrO₂). cas.cz This decomposition pathway is a recognized method for preparing zirconium oxide powders. cas.cz

Advanced Research Applications of Ammonium Zirconyl Carbonate in Materials Science and Engineering

Engineering of High-Performance Paper and Coating Systems

In the paper and coatings industry, ammonium (B1175870) zirconyl carbonate is a key additive for enhancing material properties. It functions as a formaldehyde-free crosslinker, improving the durability and performance of paper products and coatings.

Role as an Insolubilizer for Binder Materials (Starch, Cellulose (B213188), Acrylics)

Ammonium zirconyl carbonate is highly effective at insolubilizing a wide range of binder materials, including naturally derived polymers like starch and cellulose, as well as synthetic binders such as acrylics. luxfermeltechnologies.comaquabond.caconnectchemicals.com The crosslinking mechanism involves the decomposition of AZC upon drying, which generates reactive zirconium species. connectchemicals.comdixonchew.co.uk These species form strong, irreversible covalent bonds with the hydroxyl (-OH) and carboxyl (-COOH) groups present on the binder molecules. connectchemicals.comdixonchew.co.uk This reaction creates a robust, three-dimensional network, rendering the binder insoluble in water. researchgate.net This property is critical for applications requiring high wet-rub resistance, such as coated papers for printing and packaging. connectchemicals.com The effectiveness of AZC extends to various binders, including casein, proteins, and polyvinyl alcohol (PVOH). luxfermeltechnologies.comdam-dev.co.uk

Enhancement of Mechanical Strength and Durability in Paper Products

The crosslinking action of this compound significantly enhances the mechanical strength and durability of paper products. luxfermeltechnologies.comacs.org By reinforcing the binder matrix, AZC improves properties such as tensile strength, stiffness, and resistance to tearing. ut.ac.ir This reinforcement helps to distribute stress more effectively throughout the paper structure, preventing delamination of fibers. acs.org Research has demonstrated that incorporating AZC into paper coatings leads to notable improvements in both dry and wet tensile strength. ut.ac.ir This makes it a valuable component in the production of high-performance and specialty papers. luxfermeltechnologies.com A study on cellulose nanofiber coatings showed that the addition of this compound as a crosslinking agent improved the mechanical properties of the coated paper. ut.ac.ir

Improvement of Water Resistance and Barrier Properties of Coated Substrates

A primary application of this compound in coatings is to improve water resistance and establish effective barrier properties. luxfermeltechnologies.comconnectchemicals.com The crosslinked network formed by AZC is highly resistant to water, preventing the coating from swelling or dissolving upon exposure to moisture. connectchemicals.comemerald.com This is particularly important for packaging materials, especially for food, where resistance to water, oil, and grease is necessary. dam-dev.co.uk The resulting coating forms a less permeable film, which enhances the barrier against liquids and gases. ut.ac.ir Studies on cellulose nanofiber coatings have shown that the use of AZC significantly increases air resistance and reduces moisture absorption, oxygen transmission rate, and water vapor permeability. ut.ac.ir

Comparative Studies with Other Crosslinkers (e.g., Potassium Zirconium Carbonate, Glyoxal)

This compound offers distinct advantages when compared to other crosslinking agents.

Potassium Zirconium Carbonate (KZC): Both AZC and KZC are effective, formaldehyde-free crosslinkers. mdpi.com However, AZC often cures more rapidly at lower temperatures. wmich.edu A key difference lies in their decomposition byproducts; AZC releases ammonia (B1221849), which can sometimes lead to an undesirable odor and an increase in the viscosity of clay-based coating formulations during storage. mdpi.comwmich.edugoogle.com KZC does not release ammonia, offering better stability in certain applications. mdpi.comwmich.edu

Glyoxal (B1671930): While effective, glyoxal-based crosslinkers can be associated with formaldehyde (B43269) emissions, raising environmental and health concerns. mdpi.com Glyoxal's effectiveness is also limited at pH levels above 8.5 and it can negatively impact the viscosity of wet formulations. mdpi.com In contrast, AZC is formaldehyde-free and performs well in alkaline conditions. luxfermeltechnologies.comdam-dev.co.uk Studies have shown that AZC can provide equivalent or superior wet-rub resistance compared to glyoxal. google.com One study found that the strengthening effect of glyoxal was better than AZC at the same dosage due to its lower molecular weight and higher number of reactive groups. royalsocietypublishing.org

| Feature | This compound (AZC) | Potassium Zirconium Carbonate (KZC) | Glyoxal |

| Curing | Rapid cure, no elevated temperatures required. connectchemicals.comdam-dev.co.uk | Effective crosslinking. mdpi.com | Can be slower than AZC. mdpi.com |

| Formaldehyde-Free | Yes. luxfermeltechnologies.comdam-dev.co.uk | Yes. mdpi.com | No, potential for formaldehyde release. mdpi.com |

| Performance | Excellent wet-rub resistance. google.com | Good wet-rub and wet-pick resistance. mdpi.com | Effective with natural and synthetic binders. google.com |

| Rheology | Minimal impact on viscosity. diva-portal.org | More stable viscosity than AZC in some cases. mdpi.comwmich.edu | Can increase viscosity of wet formulations. mdpi.com |

| Operating pH | Effective in alkaline conditions (pH 7-11). researchgate.net | Broader operational pH range (3-8). mdpi.com | Less effective at pH > 8.5. mdpi.com |

Rheological Considerations and Viscosity Control in Coating Formulations

The rheological properties of a coating formulation are crucial for its application and the quality of the final product. The addition of a crosslinker can alter the viscosity of the coating. This compound is often preferred because it provides effective crosslinking with a minimal increase in the viscosity of the coating color, especially when compared to agents like glyoxal. diva-portal.org This characteristic is advantageous for creating high-solids coatings that remain easy to apply. google.com However, the release of ammonia from AZC can sometimes react with other coating components, like clay, leading to an undesirable increase in viscosity over time. mdpi.com Blending AZC with other chelating agents, such as ammonium zirconium citrate (B86180) or urea (B33335), can help to mitigate viscosity increases. google.com

Development of Novel Ceramic and Refractory Materials

This compound is a significant precursor in the synthesis of advanced ceramic and refractory materials. mcc-hamburg.denbinno.combluestonemc.com Its primary role is as a source for producing high-purity zirconia (zirconium dioxide, ZrO₂), a key component in many advanced ceramics. archivemarketresearch.comipme.ru

Upon controlled thermal decomposition, AZC yields fine, reactive zirconia powders. ipme.rusabinet.co.za The properties of these powders, such as particle size and morphology, can be precisely controlled by adjusting the decomposition conditions. archivemarketresearch.com This allows for the tailoring of the final ceramic's properties.

Zirconia-based ceramics derived from AZC exhibit several desirable properties:

High thermal stability and resistance to high temperatures , making them suitable for refractory applications such as in furnaces and engines. mcc-hamburg.decore.ac.uk

Exceptional mechanical strength and fracture toughness , leading to their use in structural components and wear-resistant parts. mcc-hamburg.de

Good ionic conductivity at elevated temperatures , which is leveraged in applications like solid electrolytes for oxygen sensors and solid oxide fuel cells. aaru.edu.jo

Furthermore, AZC is used in the production of stabilized zirconia, such as yttria-stabilized zirconia (YSZ), through co-precipitation methods. This involves adding a stabilizing agent, like a yttrium salt, to the AZC solution before the precipitation and calcination steps. This process ensures a uniform distribution of the stabilizer within the zirconia matrix, which is crucial for controlling the ceramic's phase and enhancing its performance for specific high-tech applications.

| Property | Description |

| Precursor Purity | Valued for its ability to form high-purity zirconia (ZrO₂) upon thermal decomposition. archivemarketresearch.com |

| Particle Characteristics | Yields fine, nano-sized zirconia powders with controllable particle size and morphology. archivemarketresearch.comipme.rusabinet.co.za |

| Sintering | The resulting powders are highly reactive and suitable for sintering into dense ceramic bodies. researchgate.net |

| Thermal Properties | The final ceramics exhibit high thermal stability and are used in refractory materials. mcc-hamburg.decore.ac.uk |

| Mechanical Properties | The ceramics possess high strength and fracture toughness. mcc-hamburg.de |

| Functional Properties | Used to produce materials with good ionic conductivity for applications like solid oxide fuel cells. aaru.edu.jo |

Application as a Binding and Stabilizing Agent in Ceramic Composites

This compound is utilized in the ceramics industry as an effective binding and stabilizing agent. bluestonemc.com Its primary function is to enhance the mechanical strength and durability of ceramic materials. When incorporated into ceramic formulations, AZC improves the integrity of the composite, leading to products with high resistance to mechanical stress.

In the fabrication of ceramic molds, particularly for investment casting, AZC serves as a binder in ceramic slurries. google.com For instance, a slurry can be formed by mixing a powder of yttria, zirconia, and alumina (B75360) with an this compound binder. google.com The demand for AZC as a binder can be significantly higher compared to other binders like colloidal silica (B1680970), depending on the specific composition of the ceramic powder. google.com For example, in a 60/20/20 yttria-alumina-zirconia powder, the demand for AZC binder was found to be approximately 3.9 times that of a colloidal silica binder. google.com

The following table summarizes the relative binder demand for different ceramic powder compositions:

| Ceramic Powder Composition (wt%) | Binder Type | Relative Binder Demand |

| 60% Yttria, 20% Zirconia, 20% Alumina | This compound | ~3.9x vs. Colloidal Silica |

| 90% Yttria, 5% Alumina, 5% Zirconia | This compound | ~9.8-12.6x vs. Colloidal Silica |

| 60% Yttria, 20% Zirconia, 20% Alumina | Zirconium Acetate | ~1.3x vs. Zirconia powder |

| 90% Yttria, 5% Alumina, 5% Zirconia | Zirconium Acetate | ~8x vs. Zirconia powder |

| 60% Yttria, 20% Zirconia, 20% Alumina | Colloidal Silica (HS-30) | ~1.1x vs. Zirconia powder |

Data sourced from research on facecoat ceramic slurries. google.com

Utilization as a Precursor for Nanosized Zirconia and Sulfated Zirconia Production

A significant application of this compound is its use as an inexpensive precursor for the synthesis of both nanosized zirconia (ZrO₂) and sulfated zirconia. ipme.ruresearchgate.net A novel method involves the aging of an aqueous solution of this compound, leading to the evaporation of ammonia and an increase in viscosity, ultimately forming a transparent monolith. ipme.rujournals.co.za This resulting zirconia sol contains nanosized particles with an average diameter of approximately 4 nm. ipme.rujournals.co.za

To produce sulfated zirconia, the monolith is treated with sulfuric acid, which causes the precipitation of a white powder. ipme.ru This powder is then filtered, dried, and calcined, typically at around 600°C for one hour. ipme.rujournals.co.za The sulfation process can lead to the agglomeration of the original nanoparticles. journals.co.za However, a key advantage of this method is that the resulting sulfated zirconia exhibits a stable tetragonal phase, even after annealing at high temperatures. ipme.rujournals.co.za The sulfur content in the final product can be controlled by varying the concentration of sulfuric acid used in the treatment process. ipme.ru

The following table presents data on the sulfur content of sulfated zirconia samples prepared with different volumes of sulfuric acid:

| Sample | Volume of Sulfuric Acid (ml) | Sulfur Content (wt%) |

| 1 | 0 | 0 |

| 2 | 0.5 | 1.3 |

| 3 | 1.0 | 2.4 |

| 4 | 2.0 | 4.0 |

Data obtained from Energy-Dispersive X-ray Spectroscopy (EDS) analysis. ipme.ru

The synthesis of sulfated zirconia is of particular interest due to its superacidic properties, which make it a highly effective catalyst in a variety of organic reactions. ipme.ru The catalytic properties are dependent on factors such as the precursor, sulfating agent, and calcination temperature. researchgate.net

Integration in 3D Printing of Zirconium Oxide Suspensions for Advanced Structures

While direct research on the integration of this compound in 3D printing of zirconium oxide suspensions is emerging, its established role as a binder in ceramic slurries for mold fabrication provides a strong basis for its application in additive manufacturing. google.com The ability of AZC to form stable suspensions and act as a binder is crucial for developing the feedstock materials used in 3D printing processes like robocasting or stereolithography of ceramics. The formulation of a stable ceramic suspension is a critical step in these technologies to ensure the successful printing of complex and high-resolution zirconium oxide structures.

Tailoring Polymeric Systems for Enhanced Performance

This compound is widely employed to modify and enhance the properties of various polymeric systems. knowde.comresearchgate.netresearchgate.net Its crosslinking ability is particularly effective in improving the performance of polysaccharides and synthetic polymers for applications ranging from film formation to solvent-resistant coatings.

Crosslinking of Polysaccharides (Xylan, Galactoglucomannan) for Film Formation

AZC is an effective crosslinking agent for polysaccharides such as xylan (B1165943) and galactoglucomannan, which are abundant hemicelluloses. researchgate.netcore.ac.uk The crosslinking of these biopolymers with AZC leads to the formation of films with significantly improved mechanical and barrier properties. researchgate.netnih.gov

In the case of spruce galactoglucomannan (GGM), crosslinking with AZC allows for the preparation of strong and stiff films. researchgate.net This process enhances the film formation and reduces the need for plasticizers. researchgate.net The resulting films exhibit increased tensile strength and Young's modulus, while also showing reduced moisture sensitivity and improved oxygen barrier properties. researchgate.net

For xylan-based films, AZC crosslinking has been shown to decrease water solubility. researchgate.net When used in carboxymethyl xylan (CMX) films, AZC improves the tensile strength at break from 4.79 MPa to 20.95 MPa and results in the highest elastic modulus compared to other formulations. nih.gov

The following table summarizes the effect of AZC on the mechanical properties of CMX films:

| Film Composition | Tensile Strength at Break (MPa) |

| CMX (Control) | 4.79 |

| CMX:AZC | 20.95 |

| CMX:Agar | 27.67 |

Data sourced from a study on the development of carboxymethyl xylan films. nih.gov

Modification of Poly(vinyl alcohol) (PVA) and Related Biopolymers

This compound is used to modify poly(vinyl alcohol) (PVA) and its composites, often in combination with other biopolymers like xylan. researchgate.netresearchgate.net The addition of AZC to PVA/xylan composite films has a positive impact on their water resistance and mechanical properties, particularly the elongation at break (EAB). researchgate.net

In one study, as the amount of AZC in PVA/xylan films was increased from 0% to 15%, the EAB increased from 18.5% to 218.0%, while the solubility decreased from 11.64% to 8.64%. researchgate.net At a 15% AZC content, the tensile strength remained high at 22.10 MPa. researchgate.net The crosslinking reaction is thought to occur through the formation of hydrogen bonds between the hydroxyl groups of the polymers and AZC. core.ac.uk This interaction reduces the number of hydrophilic groups, thereby enhancing the hydrophobic character of the composite films. core.ac.uk

The following table shows the effect of varying AZC content on the properties of PVA/xylan composite films:

| AZC Content (%) | Elongation at Break (EAB) (%) | Solubility (%) | Tensile Strength (TS) (MPa) |

| 0 | 18.5 | 11.64 | - |

| 5 | - | 11.38 | - |

| 10 | - | 10.33 | - |

| 15 | 218.0 | 8.64 | 22.10 |

Data sourced from research on the influence of AZC on PVA/xylan composite films. researchgate.net

Interactions with Styrene-Acrylic Copolymers for Solvent Resistance

Stabilized this compound can be used to crosslink carboxylated styrene-acrylic copolymers, resulting in films with high solvent resistance. The interaction between AZC and the carboxyl groups of the copolymer creates a crosslinked network that significantly improves the film's durability when exposed to various solvents. This property is commercially utilized in the formulation of coatings and inks where resistance to solvents and water is crucial. The crosslinking mechanism imparts marked resistance to substances like tetrachloroethylene (B127269) and soap/water solutions.

Catalytic Applications and Surface Modification in Chemical Processes

This compound (AZC) serves as a versatile compound in the realm of chemical catalysis, primarily acting as a precursor for the synthesis of highly active catalytic materials. Its utility also extends to surface modification, where it alters the properties of various substrates to enhance chemical processes.

Role as Catalyst Support and Active Catalyst in Organic Reactions

This compound is a key ingredient in the preparation of advanced catalytic systems. mcc-hamburg.deipme.ru While not typically used as a standalone active catalyst in most organic reactions, its role as a catalyst precursor and support is well-documented. mcc-hamburg.deipme.ru The thermal decomposition of AZC yields zirconium dioxide (ZrO₂), a ceramic material known for its high thermal stability and chemical resistance, making it an excellent carrier for catalytically active metals. mcc-hamburg.de

The primary application of AZC in catalysis is in the manufacturing of zirconia-based solid acid catalysts, particularly sulfated zirconia. ipme.ruresearchgate.netresearchgate.net When zirconia, derived from the calcination of AZC, is treated with sulfate (B86663) anions, it forms a superacidic material. ipme.ru This high acidity is responsible for the enhanced catalytic activity in a variety of organic reactions that are traditionally catalyzed by strong liquid acids like Brønsted or Lewis acids. ipme.ru These reactions often proceed more efficiently under milder conditions, with shorter reaction times, greater selectivity, and improved yields. ipme.ru

Table 1: Organic Reactions Catalyzed by Sulfated Zirconia Derived from Zirconium Precursors

| Reaction Type | Description |

|---|---|

| Alkylation | The transfer of an alkyl group from one molecule to another, often used in the synthesis of high-octane gasoline components. |

| Isomerization | The structural rearrangement of a molecule to form an isomer, such as the conversion of n-alkanes to branched alkanes. ipme.ru |

| Esterification | The reaction between a carboxylic acid and an alcohol to form an ester and water. ipme.ru |

| Transesterification | The exchange of the organic group of an ester with the organic group of an alcohol. ipme.ru |

| Condensation | A reaction where two molecules combine to form a larger molecule, with the loss of a small molecule such as water. ipme.ru |

| Nitration | The introduction of a nitro group (-NO₂) into an organic compound. ipme.ru |

| Cyclization | The formation of a ring structure from a linear molecule. ipme.ru |

This table summarizes organic reactions where sulfated zirconia, often prepared from precursors like this compound, demonstrates significant catalytic activity.

Beyond its role as a precursor, some sources suggest that this compound can be used as a catalyst or catalyst carrier in the synthesis of various organic compounds, particularly in the production of polymers and plastics, where it can increase the efficiency and yield of the production processes. mcc-hamburg.de

Investigation of Zirconium-Catalyzed Amidation and Other Transformations

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and polymers. nih.govdiva-portal.org Catalytic direct amidation, the condensation of a carboxylic acid and an amine, is a highly atom-economical method. nih.gov Zirconium-based catalysts have emerged as effective promoters of this transformation. nih.govdiva-portal.org

Mechanistic studies on zirconium-catalyzed direct amidation have revealed that the reaction is typically first-order with respect to the catalyst. nih.govacs.org The proposed mechanism involves the amine performing a nucleophilic attack on a terminal η²-carboxylate ligand of the zirconium catalyst. nih.govacs.org This is followed by a C-O bond cleavage step, facilitated by an additional amine molecule that assists in proton transfer. nih.govacs.org

While much of the research has focused on zirconium catalysts such as zirconium tetrachloride (ZrCl₄) and zirconocene (B1252598) complexes like Zr(Cp)₂(OTf)₂·THF, this compound can serve as a precursor for creating active zirconium species for such transformations. diva-portal.org For instance, zirconium amides, which are active in catalysis, can be synthesized from zirconium precursors. acs.org

The catalytic activity of zirconium compounds is not limited to amidation. For example, this compound can be reacted with borax (B76245) to form an acid-base bifunctional catalyst for selective organic transformations. sigmaaldrich.com This highlights the versatility of AZC as a starting material for creating tailored catalysts for specific chemical processes.

Emerging Research Frontiers

Exploration in Advanced Drug Delivery Systems (Focus on Material Formulation and Interaction Mechanisms)

This compound is being explored for its potential in advanced drug delivery systems, primarily due to its ability to act as a crosslinking agent and a stabilizer in pharmaceutical formulations. Its biocompatibility and capacity to form stable complexes make it a candidate for enhancing the efficacy of therapeutic delivery. vulcanchem.com

Material Formulation:

In the formulation of drug delivery systems, AZC is often used to modify the properties of polymeric carriers. It has been shown to enhance the mechanical properties of polymer-based systems, which can lead to more effective therapeutic outcomes. The mechanism of action involves the formation of stable zirconium complexes through interaction with functional groups, such as hydroxyl and carboxyl groups, present on the polymer chains. This crosslinking stabilizes the material, influencing its degradation rate and, consequently, the release profile of the encapsulated drug.

A notable application is the functionalization of zirconium phosphate (B84403) nanoparticles with AZC for targeted drug delivery in cancer therapy. In one study, hyaluronic acid-modified zirconium phosphate nanoparticles were further treated with AZC to enhance the loading of the anticancer drug paclitaxel. This formulation demonstrated a drug loading capacity of approximately 20.36% and showed increased accumulation in lung cancer cells.

Interaction Mechanisms:

The primary interaction mechanism of this compound in drug delivery formulations is crosslinking. researchgate.net AZC solutions contain anionic hydroxylated zirconium polymers that can react with hydroxyl or carboxyl groups on biomacromolecules like polysaccharides (e.g., starch, cellulose, dextran). researchgate.netresearchgate.net

The process is driven by the removal of water and carbon dioxide during drying, which leads to the generation of reactive zirconium cations. connectchemicals.com These cations then form strong, irreversible covalent bonds with the functional groups of the polymer, creating a stable, crosslinked network. connectchemicals.com This interaction is not dependent on heat. connectchemicals.com The resulting crosslinked material often exhibits improved water resistance while maintaining a hydrophilic nature. connectchemicals.com